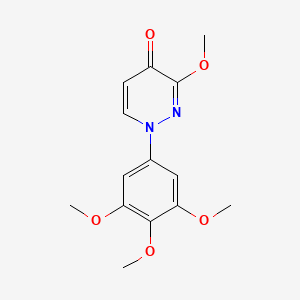![molecular formula C32H38O6 B12556361 7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) CAS No. 189950-96-7](/img/structure/B12556361.png)
7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) is a complex organic compound characterized by its unique structure, which includes two benzopyran units connected by a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) typically involves the following steps:
Formation of the Benzopyran Units: The initial step involves the synthesis of 4-methyl-2H-1-benzopyran-2-one units through a series of reactions, including cyclization and methylation.
Linking the Benzopyran Units: The benzopyran units are then linked using a dodecane chain. This step involves the use of dodecane-1,12-diol as a linking agent, which reacts with the benzopyran units in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification Steps: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzopyran units to dihydrobenzopyran derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzopyran units are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Substituted benzopyran derivatives with different functional groups.
Scientific Research Applications
7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1,12-Dodecanediylbis(oxy)]bis[2-(1,3-butadiyn-1-yl)-4-(2-methyl-2-propanyl)benzene]
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
- 4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline
Uniqueness
7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) is unique due to its specific structural features, including the dodecane chain linking two benzopyran units. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
189950-96-7 |
|---|---|
Molecular Formula |
C32H38O6 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-methyl-7-[12-(4-methyl-2-oxochromen-7-yl)oxydodecoxy]chromen-2-one |
InChI |
InChI=1S/C32H38O6/c1-23-19-31(33)37-29-21-25(13-15-27(23)29)35-17-11-9-7-5-3-4-6-8-10-12-18-36-26-14-16-28-24(2)20-32(34)38-30(28)22-26/h13-16,19-22H,3-12,17-18H2,1-2H3 |
InChI Key |
SZNRPFKBCZNPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCCCCCCCCCCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)
![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
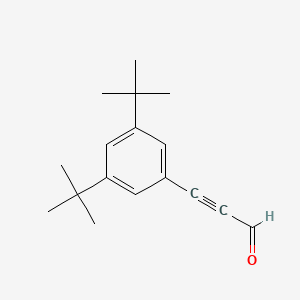

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
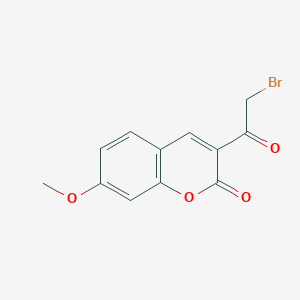
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
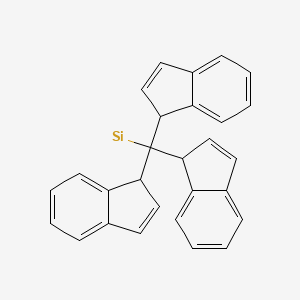
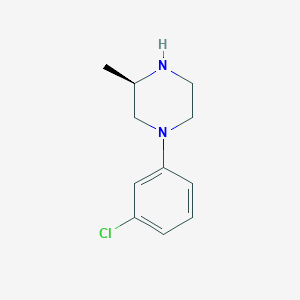
![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


